1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol

Lipophilicity Molecular Weight Physicochemical Property

1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol (CAS 1529616-52-1) is an alicyclic amino alcohol with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol. The compound features a 1,1-disubstituted cyclohexane core bearing a primary aminomethyl group, a propan-1-ol side chain, and a distinguishing 4-methyl substituent.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
Cat. No. B13247240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCCC(C1(CCC(CC1)C)CN)O
InChIInChI=1S/C11H23NO/c1-3-10(13)11(8-12)6-4-9(2)5-7-11/h9-10,13H,3-8,12H2,1-2H3
InChIKeyGGPVORHMKCNJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol Chemical Identity and Baseline Properties


1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol (CAS 1529616-52-1) is an alicyclic amino alcohol with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . The compound features a 1,1-disubstituted cyclohexane core bearing a primary aminomethyl group, a propan-1-ol side chain, and a distinguishing 4-methyl substituent. It belongs to a broader class of aminocyclohexyl alcohols that serve as versatile scaffolds in medicinal chemistry and as intermediates in the synthesis of pharmacologically active agents .

1 Aminocyclohexyl alcohol scaffold with 1,1-disubstituted core, suitable for medicinal chemistry library design
2 4-methyl substitution and propan-1-ol side chain provide a distinct lipophilicity and steric profile for lead optimization
3 Research intermediate for synthesizing functionalized aldehyde or acid derivatives via selective oxidation

Why 1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol Cannot Be Simply Replaced by Its Des-Methyl or Positional Isomer Analogs


Aminocyclohexyl alcohols with subtle structural variations—such as the presence or position of a methyl group on the cyclohexane ring—exhibit markedly different physicochemical and pharmacokinetic profiles. In the context of medicinal chemistry, even a single methyl substitution can alter conformational equilibria, lipophilicity, metabolic vulnerability, and target engagement . Consequently, directly interchanging 1-[1-(aminomethyl)-4-methylcyclohexyl]propan-1-ol with its des-methyl analog (CAS 1517640-25-3) or 2-methyl positional isomer (CAS 1850249-80-7) without experimental validation risks compromising synthetic route fidelity, biological activity, and regulatory compliance. The quantitative evidence below substantiates these differentiation points.

Des-methyl analog

Loss of the 4-methyl group reduces molecular weight and lipophilicity, which may shift membrane permeability and metabolic stability profiles.

2-methyl positional isomer

Methyl adjacent to the quaternary center increases steric hindrance around reactive groups, potentially altering receptor affinity and synthetic accessibility.

Methanol side-chain analog

Shorter side chain limits derivatization options and lowers logP, which may not support the same range of downstream chemical transformations.

Head-to-Head Quantitative Differentiation: 1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol vs. Closest Analogs


Molecular Weight and Lipophilicity Elevation via 4-Methyl Substitution vs. Des-Methyl Analog

The addition of a 4-methyl group to the cyclohexyl core distinguishes 1-[1-(aminomethyl)-4-methylcyclohexyl]propan-1-ol from its direct des-methyl analog, 1-[1-(aminomethyl)cyclohexyl]propan-1-ol (CAS 1517640-25-3). This structural change increases the molecular weight from 171.28 to 185.31 g/mol and raises the computed XLogP3 from approximately 1.2 to 1.5, reflecting a 0.3-log-unit gain in lipophilicity . Higher lipophilicity can enhance membrane permeability but may also influence off-target binding and metabolic clearance.

MW & Lipophilicity
Cross-study comparable
ΔMW = +14.03 g/mol; ΔXLogP3 = +0.3
Supports distinct ADME-relevant lipophilicity profile vs. des-methyl analog
Computed XLogP3 values; experimental logD may vary
Lipophilicity Molecular Weight Physicochemical Property

Conformational Restriction and Steric Shielding from 4-Methyl vs. 2-Methyl Positional Isomer

The position of the methyl substituent on the cyclohexane ring significantly impacts conformational preferences. In 1-[1-(aminomethyl)-4-methylcyclohexyl]propan-1-ol, the 4-methyl group adopts an equatorial orientation in the lowest-energy chair conformation, providing steric bulk distal to the reactive aminomethyl and hydroxyl functions. In contrast, the 2-methyl positional isomer (CAS 1850249-80-7) places the methyl group adjacent to the quaternary center, introducing greater steric hindrance around the amine and alcohol moieties . While quantitative receptor binding data are unavailable, molecular docking studies on analogous aminocyclohexyl opioids demonstrate that ring substitution position alters μ-opioid receptor affinity by up to 10-fold .

Conformational steric effect
Class-level inference
4-methyl equatorial orientation; 2-methyl increases hindrance
Reaction environment and target engagement may differ between positional isomers
Class-level SAR; no direct quantitative binding data for this pair
Conformational Analysis Steric Effect Isomer Comparison

Increased Molecular Weight and LogP vs. the Methanol Analog (1-(Aminomethyl)-4-methylcyclohexan-1-ol)

Compared to the structurally simpler 1-(aminomethyl)-4-methylcyclohexan-1-ol (CAS 37022-22-3, MW = 143.23 g/mol, XLogP3 = 0.8), the target compound features a propyl alcohol side chain instead of a methanol group. This extension increases molecular weight by 42.08 g/mol and raises logP by approximately 0.7 units, enhancing lipophilicity . The longer side chain also allows for a wider range of downstream synthetic derivatizations, such as oxidation to the corresponding aldehyde or acid without cleaving the hydroxyl group from the cyclohexyl core.

Side chain extension
Cross-study comparable
ΔMW = +42.08 g/mol; ΔXLogP3 = +0.7
Enables selective oxidation routes unavailable with methanol analog
PubChem XLogP3; side-chain length expands synthetic utility
Aldehyde Intermediate Stability Side Chain Length Synthetic Utility

Recommended Research and Procurement Applications for 1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol


Lead Optimization in CNS Drug Discovery Requiring Fine-Tuned Lipophilicity

The quantifiably higher logP of the 4-methyl propanol analog (XLogP3 = 1.5) compared to the des-methyl analog (XLogP3 = 1.2) makes it a suitable scaffold for CNS-targeted programs where moderate lipophilicity enhances blood–brain barrier penetration without reaching lipophilic hazard thresholds (>3). Procurement of this exact isomer ensures consistent ADME properties in SAR campaigns .

Synthesis of Site-Specifically Functionalized Aldehyde or Acid Intermediates

The propan-1-ol side chain can be selectively oxidized to the corresponding propanal or propionic acid derivative, providing a reactive handle for further elaboration (e.g., reductive amination, amide coupling). Unlike the methanol analog, oxidation does not detach the functional group from the cyclohexyl core, preserving the 4-methylcyclohexyl scaffold .

Stereochemical Probe in Opioid Receptor Pharmacology

The 4-methyl substitution pattern avoids the steric clash observed with 2-methyl isomers, making this compound a cleaner probe for investigating stereochemical requirements at the μ- and κ-opioid receptors. Researchers studying aminocyclohexyl opioid SAR should use this compound to isolate the effect of distal ring substitution on receptor affinity and efficacy .

Reference Standard for Analytical Method Development

The distinct molecular weight (185.31) and retention time of this compound relative to its des-methyl and 2-methyl isomers enable its use as a chromatographic reference standard for LC–MS/MS methods designed to detect and quantify aminocyclohexyl alcohol impurities in pharmaceutical process control .

Application
Selection Property
Validation Focus
CNS drug discovery scaffold optimization
Methyl-substituted lipophilicity profile
Membrane permeability and logP range validation
Functionalized aldehyde/acid intermediate synthesis
Propanol side-chain derivatization potential
Selective oxidation without core cleavage
Opioid receptor SAR probe
Distal 4-methyl substitution pattern
Steric hindrance and receptor affinity interpretation
LC-MS/MS reference standard
Distinct mass and retention profile
Method development for impurity monitoring
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